molecular formula C15H12O4 B1612099 4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 868394-59-6

4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1612099
CAS RN: 868394-59-6
M. Wt: 256.25 g/mol
InChI Key: OKPOZLAJLVCWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid, also known as CMBC, is a carboxylic acid derivative of biphenyl. It is a versatile compound that can be used in a variety of synthetic and research applications. CMBC is a white crystalline solid with a melting point of 135-138 °C and is soluble in water, alcohols, and organic solvents. CMBC has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the production of polymers, and the study of biochemical and physiological effects. Finally, this paper will provide a list of potential future directions for CMBC research.

Scientific Research Applications

  • Photoinitiated Polymerization Applications : A study by Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids, including compounds related to 4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid, in photoinitiated free-radical polymerizations. This research revealed the complex mechanism of radicals' formation and their roles in polymerization processes, indicating potential applications in the development of novel polymer materials (Wrzyszczyński et al., 2000).

  • Liquid Crystal and Hydrogen Bonding Studies : Research by Jeong et al. (2005) focused on a series of 4-biphenyl carboxylic acid compounds, demonstrating their ability to form different phase structures, including liquid-crystalline phases. This study highlighted the crucial role of hydrogen bonding in the formation of these structures, suggesting applications in the design of advanced liquid crystal materials (Jeong et al., 2005).

  • Metal-Organic Frameworks (MOFs) : Sun et al. (2010) synthesized various novel complexes using a ligand similar to this compound, demonstrating its utility in constructing MOFs with diverse structures. This research is significant for applications in catalysis, gas storage, and separation technologies (Sun et al., 2010).

  • Functional Materials Synthesis : Li et al. (2009) explored the synthesis of a novel sulfonated poly(ether ether ketone) using a derivative of this compound, indicating its application in creating high-selectivity membranes for fuel cell applications (Li et al., 2009).

  • Sensing and Luminescent Materials : Zhou et al. (2016) reported the synthesis of lanthanide-potassium biphenyl dicarboxylate frameworks, which exhibited gas sorption, proton conductivity, and luminescent sensing properties. Such materials have potential applications in sensing, catalysis, and electronic devices (Zhou et al., 2016).

  • Coordination Chemistry and Crystallography : Fan et al. (2014) synthesized coordination polymers based on a compound structurally related to this compound. Their research contributes to the understanding of the structural diversity and magnetic properties of these polymers, which are important for material science and magnetic applications (Fan et al., 2014).

Mechanism of Action

properties

IUPAC Name

4-[4-(carboxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPOZLAJLVCWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594345
Record name 4'-(Carboxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868394-59-6
Record name 4′-Carboxy[1,1′-biphenyl]-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868394-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Carboxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.